![molecular formula C11H22N2 B13969781 2-Ethyl-3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonane CAS No. 93004-46-7](/img/structure/B13969781.png)
2-Ethyl-3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-3,9-dimethyl-3,9-diazabicyclo[331]nonane is a bicyclic compound that belongs to the class of diazabicyclo compounds These compounds are characterized by their unique bicyclic structure, which consists of two nitrogen atoms incorporated into a nonane ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethylamine with a suitable diketone or diol precursor, followed by cyclization under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2-Ethyl-3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonane has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is being investigated for its potential therapeutic properties, including its use as an anticancer agent and in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes .
Mecanismo De Acción
The mechanism of action of 2-Ethyl-3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-Ethyl-3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonane include other diazabicyclo compounds, such as:
- 3,7-Diazabicyclo[3.3.1]nonane
- 3,9-Diazabicyclo[3.3.1]nonane
- 2,8-Dioxabicyclo[3.3.1]nonane
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of ethyl and methyl groups at specific positions on the bicyclic ring system can lead to unique interactions with molecular targets and distinct properties compared to other diazabicyclo compounds .
Propiedades
Número CAS |
93004-46-7 |
|---|---|
Fórmula molecular |
C11H22N2 |
Peso molecular |
182.31 g/mol |
Nombre IUPAC |
2-ethyl-3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C11H22N2/c1-4-10-11-7-5-6-9(13(11)3)8-12(10)2/h9-11H,4-8H2,1-3H3 |
Clave InChI |
JQDHPKQTPPDFEC-UHFFFAOYSA-N |
SMILES canónico |
CCC1C2CCCC(N2C)CN1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


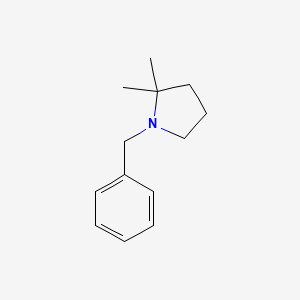
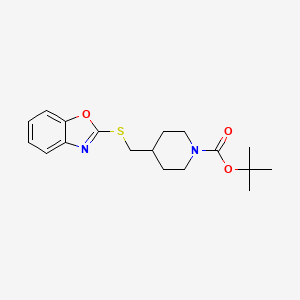


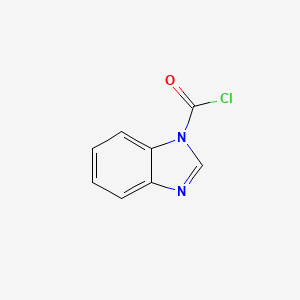
![2-Chloro-5,7-dihydrofuro[3,4-D]pyrimidin-4(3H)-one](/img/structure/B13969721.png)
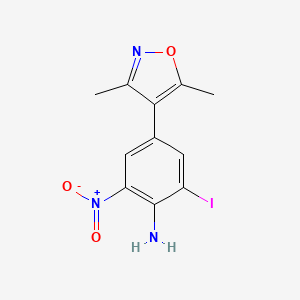
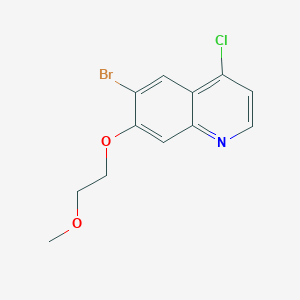
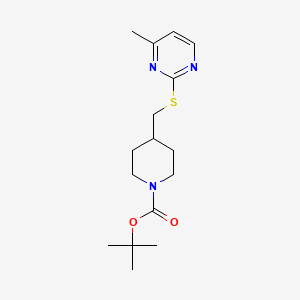
![1-Ethyl-2-(4-(ethylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B13969748.png)
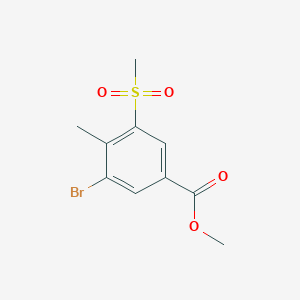
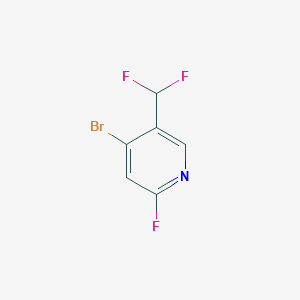
![5-[4-(Hydroxymethyl)phenyl]-2-(ethyloxy)pyridine](/img/structure/B13969767.png)

